methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an indene backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indene backbone.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group at the 7th position can form hydrogen bonds with enzymes or receptors, influencing their activity. The indene backbone provides a rigid structure that can fit into binding pockets, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-2,3-dihydro-1H-indene-5-carboxylate
- Methyl 8-amino-2,3-dihydro-1H-indene-5-carboxylate
- Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate
Uniqueness
Methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to the specific positioning of the amino and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. The 7-amino position allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1184381-71-2 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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